molecular formula C8H9BrN2O B114759 2-Acetylamino-3-bromo-5-methylpyridine CAS No. 142404-83-9

2-Acetylamino-3-bromo-5-methylpyridine

Cat. No. B114759
CAS RN: 142404-83-9
M. Wt: 229.07 g/mol
InChI Key: BJABQGWWODTQNB-UHFFFAOYSA-N
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Description

“2-Acetylamino-3-bromo-5-methylpyridine” is a chemical compound with the molecular formula C8H9BrN2O . It is also known by the synonym "N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a bromine atom, a methyl group, and an acetylamino group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 229.07 . It has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a melting point of 111-115 °C .

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

Studies have delved into the metabolic pathways of related compounds, providing insights into the potential metabolic fate of 2-Acetylamino-3-bromo-5-methylpyridine. For example, research into the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, revealing intricate metabolic pathways. This study's approach and findings may shed light on the metabolic processes that compounds like this compound could undergo (Kanamori et al., 2002).

Carcinogenicity and DNA Adduct Formation

Research has focused on understanding how structural analogs of this compound interact with DNA and contribute to carcinogenic processes. For instance, the carcinogen-induced alterations in rat liver DNA adduct formation highlight the complex interactions between potential carcinogens and DNA, providing a framework for assessing how this compound might interact at a molecular level (Huitfeldt et al., 1991).

Pharmacokinetic and Tissue Distribution

Investigations into the pharmacokinetics and tissue distribution of related compounds offer a basis for understanding how this compound might be distributed and metabolized in the body. For example, the pharmacokinetics and tissue distribution study of a novel ALK5 inhibitor provides insights into how drugs are absorbed, distributed, and metabolized, which can be crucial for designing and understanding the potential medical applications of this compound (Kim et al., 2008).

Antimalarial Activity and Quantitative Structure-Activity Relationships

The synthesis and study of antimalarial activity in related compounds underscore the importance of structural activity relationships in designing and understanding the efficacy of potential drugs. This research can provide valuable insights into how modifications in the structure of compounds like this compound could impact their biological activity and therapeutic potential (Werbel et al., 1986).

Safety and Hazards

“2-Acetylamino-3-bromo-5-methylpyridine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)8(10-4-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJABQGWWODTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569679
Record name N-(3-Bromo-5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142404-83-9
Record name N-(3-Bromo-5-methyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142404-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylamino-3-bromo-5-methylpyridine
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